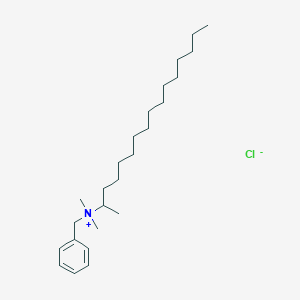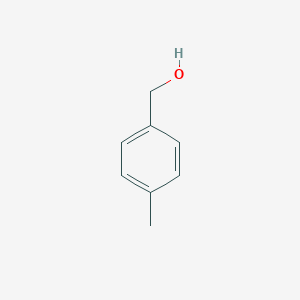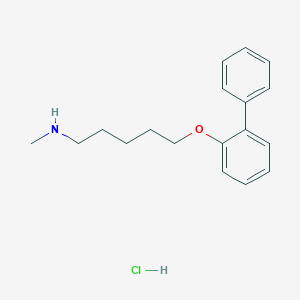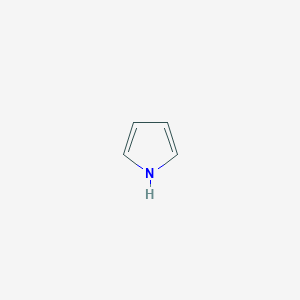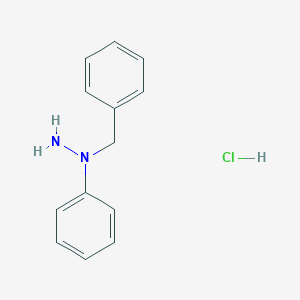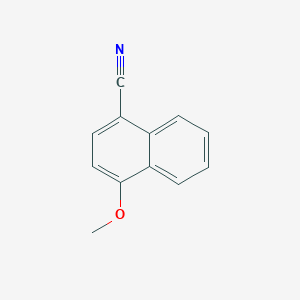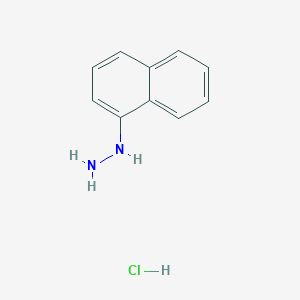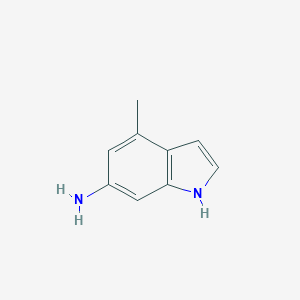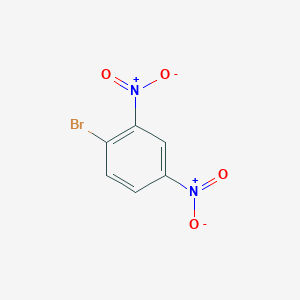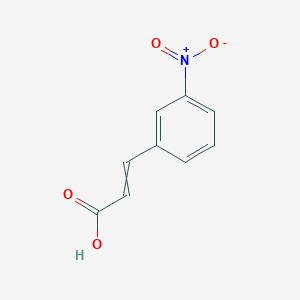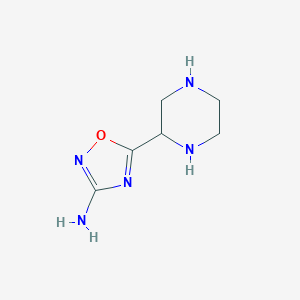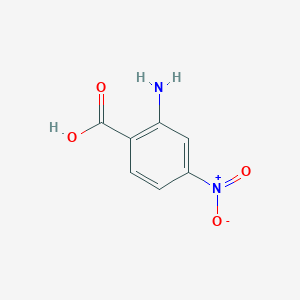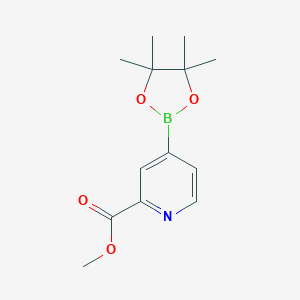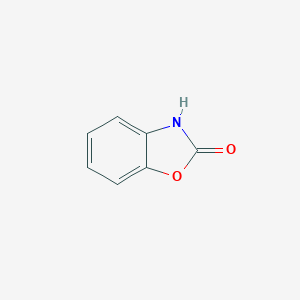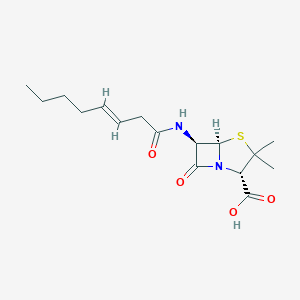
Octenoylpenicillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octenoylpenicillin, also known as phenoxymethylpenicillin or penicillin V, is a type of antibiotic that is commonly used to treat bacterial infections. It belongs to the penicillin group of antibiotics and is used to treat a wide variety of infections caused by bacteria, including strep throat, pneumonia, and skin infections.
Wirkmechanismus
Octenoylpenicillin works by inhibiting the growth of bacteria. It does this by interfering with the cell wall synthesis of the bacteria, which prevents the bacteria from growing and reproducing. This ultimately leads to the death of the bacteria.
Biochemische Und Physiologische Effekte
Octenoylpenicillin has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and promote wound healing. In addition, it has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Octenoylpenicillin has a number of advantages for lab experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. In addition, it has a broad spectrum of activity, which means that it can be used to treat a wide range of bacterial infections. However, there are also some limitations to the use of octenoylpenicillin in lab experiments. It can be sensitive to pH and temperature changes, which can affect its activity. In addition, it can also be affected by the presence of other substances, which can interfere with its activity.
Zukünftige Richtungen
There are a number of future directions for the study of octenoylpenicillin. One area of research is the development of new formulations of the antibiotic, which can improve its effectiveness and reduce its side effects. In addition, there is also a need for further research into the mechanism of action of octenoylpenicillin, which can help to identify new targets for antibacterial therapy. Finally, there is also a need for further research into the use of octenoylpenicillin in the treatment of Helicobacter pylori infections, which are a significant public health concern.
Synthesemethoden
Octenoylpenicillin is synthesized by the fermentation of Penicillium chrysogenum. The fermentation process involves the use of a nutrient-rich medium, which provides the necessary nutrients for the growth of the Penicillium chrysogenum. The fermentation process is carried out under controlled conditions, which include temperature, pH, and oxygen supply. The resulting product is then purified and processed to obtain the final product, which is octenoylpenicillin.
Wissenschaftliche Forschungsanwendungen
Octenoylpenicillin has been extensively studied for its antibacterial properties. It has been used to treat a wide range of bacterial infections, including strep throat, pneumonia, and skin infections. In addition, it has also been studied for its use in the treatment of Helicobacter pylori infections, which are associated with peptic ulcers and gastric cancer.
Eigenschaften
CAS-Nummer |
137593-45-4 |
|---|---|
Produktname |
Octenoylpenicillin |
Molekularformel |
C16H24N2O4S |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-3,3-dimethyl-6-[[(E)-oct-3-enoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H24N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h7-8,11-12,14H,4-6,9H2,1-3H3,(H,17,19)(H,21,22)/b8-7+/t11-,12+,14-/m1/s1 |
InChI-Schlüssel |
RVOXIIVVWDCVPX-RRSIKEDESA-N |
Isomerische SMILES |
CCCC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
SMILES |
CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Kanonische SMILES |
CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Andere CAS-Nummern |
137593-45-4 |
Synonyme |
octenoylpenicillin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



